Product packaging for Octadec-10-enoyl chloride(Cat. No.:CAS No. 63029-02-7)

Octadec-10-enoyl chloride

Cat. No.: B14506784
CAS No.: 63029-02-7
M. Wt: 300.9 g/mol
InChI Key: GYPDFABFZDKSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fatty Acid Chemistry

Octadec-10-enoyl chloride belongs to the family of fatty acid chlorides, which are derivatives of fatty acids where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. ucla.edu Fatty acids themselves are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. foodb.caiarc.fr this compound is derived from 10-octadecenoic acid, a monounsaturated fatty acid with an 18-carbon chain. foodb.caiarc.fr

The presence of the double bond at the C-10 position is a key feature that influences the chemical properties and potential applications of this compound. Unlike their saturated counterparts, unsaturated fatty acid chlorides can undergo reactions at both the acyl chloride functional group and the site of unsaturation. aocs.org The synthesis of unsaturated fatty acid chlorides requires careful selection of chlorinating agents to avoid unwanted side reactions with the double bond. google.com For instance, the use of oxalyl chloride is often preferred over other reagents like thionyl chloride for the preparation of unsaturated fatty acid chlorides as it minimizes the risk of isomerization or addition reactions at the double bond. ucla.eduacs.org

The table below outlines the key properties of the parent fatty acid, 10-Octadecenoic acid.

PropertyValueSource
IUPAC Name (10E)-octadec-10-enoic acid iarc.fr
Synonyms Isooleic acid, trans-10-Octadecenoic acid foodb.ca
Molecular Formula C18H34O2 foodb.caiarc.fr
Molecular Weight 282.46 g/mol iarc.fr
Classification Long-chain fatty acid, Unsaturated fatty acid foodb.caiarc.fr

Significance as a Versatile Acylating Agent

The primary significance of this compound in chemical research lies in its function as a potent acylating agent. chemguide.co.uk Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions. chemguide.co.uklibretexts.org This high reactivity stems from the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon, which makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

The acyl chloride group allows for the introduction of the octadec-10-enoyl moiety into a wide range of molecules. Common reactions involving acyl chlorides include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid, 10-octadecenoic acid. chemguide.co.uklibretexts.org

Alcoholysis: Reaction with alcohols to produce esters. chemguide.co.uklibretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. chemguide.co.uklibretexts.org

These reactions are fundamental in organic synthesis for creating new carbon-oxygen and carbon-nitrogen bonds. chemguide.co.uk The resulting ester and amide derivatives of 10-octadecenoic acid can possess unique properties conferred by the long, unsaturated alkyl chain, making them of interest in materials science and for the synthesis of complex biomolecules. google.com While specific research applications for this compound are not as widely documented as for other acyl chlorides like 10-undecenoyl chloride, its potential as a building block for novel polymers and surfactants is an active area of exploration. smolecule.comlookchem.com The dual functionality of this compound allows for subsequent modifications at the double bond after the acylation reaction, further expanding its synthetic utility. aocs.org

The general reactivity of acyl chlorides is summarized in the interactive table below.

ReactantProduct
WaterCarboxylic Acid
AlcoholEster
AmmoniaAmide
Primary AmineN-substituted Amide
Secondary AmineN,N-disubstituted Amide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33ClO B14506784 Octadec-10-enoyl chloride CAS No. 63029-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63029-02-7

Molecular Formula

C18H33ClO

Molecular Weight

300.9 g/mol

IUPAC Name

octadec-10-enoyl chloride

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3

InChI Key

GYPDFABFZDKSPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Octadec 10 Enoyl Chloride and Analogous Unsaturated Acyl Chlorides

Direct Chlorination of Corresponding Carboxylic Acids

The most prevalent method for synthesizing octadec-10-enoyl chloride and other unsaturated acyl chlorides is the direct chlorination of the parent carboxylic acid. This approach involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.

Utilization of Thionyl Chloride as Chlorinating Reagent

Thionyl chloride (SOCl₂) is a widely employed reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org The reaction between a carboxylic acid, such as oleic acid, and thionyl chloride produces the acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be readily removed from the reaction mixture. wikipedia.orgyoutube.com This method is advantageous due to the ease of separation of the desired product. libretexts.org

The general reaction can be represented as:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

For the synthesis of oleoyl (B10858665) chloride, the acid chloride of oleic acid, thionyl chloride is a common choice. orgsyn.org The reaction is typically carried out by treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures. commonorganicchemistry.comresearchgate.net The excess thionyl chloride can be removed by distillation after the reaction is complete. researchgate.net

The mechanism involves the initial attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. libretexts.orglibretexts.org This intermediate is highly reactive and subsequently undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride. youtube.comlibretexts.org

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids
Chlorinating ReagentFormulaByproductsKey AdvantagesConsiderations
Thionyl ChlorideSOCl₂SO₂, HCl (gases)Gaseous byproducts simplify purification. wikipedia.orglibretexts.orgCan be harsh for sensitive substrates. acs.org
Oxalyl Chloride(COCl)₂CO, CO₂, HCl (gases)Milder conditions, suitable for sensitive compounds. wikipedia.orgstackexchange.comMore expensive than thionyl chloride. wikipedia.org
Phosphorus TrichloridePCl₃H₃PO₃ (liquid)Effective for many carboxylic acids. google.comLiquid byproduct can complicate purification. libretexts.org
Phosphorus PentachloridePCl₅POCl₃, HClStrong chlorinating agent.Byproducts can be difficult to separate.

Role of Catalytic Additives and Solvent Systems (e.g., DMF)

The reaction between carboxylic acids and thionyl chloride can be accelerated by the use of catalytic amounts of N,N-dimethylformamide (DMF). wikipedia.orgacs.org DMF reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more powerful acylating agent. wikipedia.org This reagent then reacts with the carboxylic acid to form a highly reactive intermediate, which is subsequently converted to the acyl chloride. wikipedia.org

The catalytic cycle can be summarized as follows:

Formation of the Vilsmeier reagent from DMF and thionyl chloride. wikipedia.org

Reaction of the Vilsmeier reagent with the carboxylic acid.

Formation of the acyl chloride and regeneration of DMF.

While DMF is an effective catalyst, its use can lead to the formation of dimethylcarbamoyl chloride (DMCC) as a byproduct, which is a potential carcinogen. acs.orgacs.org Therefore, careful consideration and control of reaction conditions are necessary when using DMF.

The choice of solvent can also influence the reaction outcome. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and chlorobenzene (B131634) are often used. stackexchange.comjcsp.org.pk In some cases, the reaction can be performed neat, using an excess of thionyl chloride as both the reagent and the solvent. commonorganicchemistry.com

In Situ Preparation Techniques for Reactive Acyl Chlorides

For many applications, the isolation of the often-reactive acyl chloride is not necessary. In such cases, in situ preparation is a valuable strategy. This involves generating the acyl chloride in the reaction mixture and immediately using it for the subsequent transformation without purification. This approach is particularly useful for sensitive or unstable acyl chlorides.

A notable development in this area is the shuttle-catalysis approach, which allows for the carbon monoxide- and hydrogen chloride-free synthesis of acyl chlorides from unsaturated hydrocarbons. nih.gov This method involves a transfer process from an inexpensive reagent, like butyryl chloride, to a variety of unsaturated substrates. nih.gov Another method involves the palladium-catalyzed difunctionalization of unsaturated carbon-carbon bonds with acid chlorides, where the carboxylic acid can be converted to the acid chloride in situ. nih.gov

Large-Scale Production Considerations and Continuous Processes

The transition from laboratory-scale synthesis to large-scale industrial production of acyl chlorides introduces several challenges, including reaction control, heat management, and safety. Continuous flow processes offer significant advantages over traditional batch methods for the large-scale synthesis of acyl chlorides. mdpi.com

Continuous processes can provide better control over reaction parameters, leading to improved safety and product consistency. mdpi.com For instance, a continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride from the corresponding carboxylic acid using thionyl chloride has been developed. google.com This process integrates the chlorination and distillation steps, allowing for the production of a high-purity product. google.com

Reactivity and Mechanistic Investigations of Octadec 10 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

Octadec-10-enoyl chloride, as a long-chain aliphatic acyl chloride, readily undergoes nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions is characterized by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new acyl compound. libretexts.orglibretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of the chlorine atom, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Esterification Reactions with Alcohols and Polyols

The reaction of this compound with alcohols and polyols is a cornerstone of its synthetic utility, providing a direct route to various esters. This process, known as esterification, involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. youtube.com The reaction is typically exothermic and proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

This compound is a valuable building block for the synthesis of complex lipid esters. While direct research on this compound is limited, the reactivity of similar long-chain acyl chlorides, such as oleoyl (B10858665) chloride, provides significant insight. For instance, complex esters, including those of cholesterol, have been synthesized through cross-coupling reactions involving aroyl chlorides. scirp.org This methodology highlights the potential for this compound to be used in the synthesis of a diverse array of cholesterol esters with potential biological activities. scirp.org The general mechanism involves the formation of a new ester linkage by reacting the acyl chloride with the hydroxyl group of the lipid moiety.

A general representation of this esterification is the reaction with a generic alcohol, R-OH, to yield the corresponding ester and hydrochloric acid.

General Reaction:

Generated code

The bifunctional nature of this compound, possessing both a reactive acyl chloride group and a terminal alkene, allows for its use in the synthesis of polyesters and oligomers. Although specific studies on the polymerization of this compound are not extensively documented, the principles of polyesterification using similar monomers are well-established. For example, undec-10-enoyl chloride has been utilized as an acylating reagent in the synthesis of cellulose (B213188) ω-carboxyalkanoates. sigmaaldrich.com This process involves the acylation of cellulose, a polyol, to introduce olefin-terminated side chains, which can then undergo further polymerization or modification. sigmaaldrich.com

The formation of polyesters would typically involve the reaction of this compound with a diol or polyol. The reaction would proceed through repeated esterification steps, leading to the formation of a long-chain polymer. The presence of the double bond within the polymer backbone, originating from the Octadec-10-enoyl moiety, offers a site for subsequent cross-linking or functionalization, enabling the creation of materials with tailored properties.

ReactantProduct TypePotential Application
Diol (e.g., ethylene (B1197577) glycol)Linear PolyesterBiodegradable plastics, fibers
Polyol (e.g., glycerol)Cross-linked PolyesterResins, coatings
CelluloseGrafted CopolymerModified natural polymers

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding amides. This amidation reaction follows the same nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine acts as the nucleophile. youtube.com

The amidation of this compound is a powerful tool for the synthesis of functional materials. By reacting it with amines that possess other functional groups, a wide range of derivatized molecules can be created. While direct examples with this compound are scarce in the provided context, the use of similar acyl chlorides like 10-undecenoyl chloride in the modification of polymers demonstrates the potential of this chemistry. lookchem.com For instance, the acylation of amines on a polymer backbone can introduce long, unsaturated aliphatic chains, thereby modifying the polymer's properties, such as hydrophobicity and reactivity.

Amine ReactantProductPotential Functional Material
Primary Amine (R-NH2)N-substituted amideSurfactants, lubricants
Diamine (H2N-R-NH2)PolyamideHigh-performance fibers, engineering plastics
Functional AmineFunctionalized amideDrug delivery systems, bioactive materials

Thiol Ester Formation

The reaction of this compound with thiols yields thiol esters. This reaction is analogous to esterification and amidation, with the sulfur atom of the thiol acting as the nucleophile. researchgate.net Thiol esters are important intermediates in organic synthesis and have been shown to have biological activity. researchgate.net

The synthesis of thiol esters from carboxylic acids and thiols can be achieved under various conditions, and the use of an acyl chloride like this compound provides a highly reactive substrate for this transformation. researchgate.netorganic-chemistry.org The reaction proceeds readily due to the excellent leaving group ability of the chloride ion.

General Reaction:

Generated code

Reduction Pathways to Aldehydes and Alcohols

The reduction of the acyl chloride moiety in this compound can be controlled to yield either the corresponding aldehyde (octadec-10-enal) or the primary alcohol (oleyl alcohol). The choice of reducing agent is critical in determining the final product.

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, or sterically hindered, hydride reagent is required. chemistrysteps.comorgoreview.com These milder reagents react more rapidly with the highly reactive acyl chloride than with the resulting aldehyde, allowing the aldehyde to be isolated, especially at low temperatures. chemistrysteps.comblogspot.com Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a commonly used reagent for this selective transformation. chemistrysteps.comlibretexts.org The reaction proceeds via a nucleophilic hydride transfer to the electrophilic carbonyl carbon of the acyl chloride. orgoreview.com The bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, preventing over-reduction to the alcohol. chemistrysteps.comlibretexts.org The reaction is typically conducted at very low temperatures, such as -78 °C, to ensure the aldehyde can be isolated in good yield. chemistrysteps.comblogspot.com

The mechanism involves the following steps:

Coordination of the acyl chloride's carbonyl oxygen to the aluminum atom of the hydride reagent. orgoreview.com

Transfer of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. orgoreview.com

Collapse of the intermediate, with the reformation of the carbon-oxygen double bond and elimination of the chloride ion. orgoreview.com

Workup with water liberates the final aldehyde product. orgoreview.com

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), reduce this compound completely to the corresponding primary alcohol, oleyl alcohol. chemistrysteps.comyoutube.com These reagents are powerful enough to reduce the initially formed aldehyde intermediate faster than it can be isolated. chemistrysteps.com The reaction mechanism involves two main stages. First, the acyl chloride is reduced to an aldehyde intermediate. youtube.com Since the aldehyde is also susceptible to reduction by these powerful hydrides, it is immediately converted to an alkoxide, which upon protonation during workup yields the primary alcohol. youtube.comyoutube.com An excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com

Interactive Table 1: Reduction of this compound Select a product to see the corresponding reagent and conditions.

ProductReagentKey Conditions
Octadec-10-enal (Aldehyde) Lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃]Low temperature (-78 °C) chemistrysteps.comblogspot.com
Oleyl Alcohol (Alcohol) Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) chemistrysteps.comstackexchange.comTypically requires an excess of the reagent and an aqueous workup chemistrysteps.com

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce the 18-carbon unsaturated acyl group onto an aromatic ring. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comchemguide.co.uk The reaction between this compound and an aromatic substrate like benzene (B151609) would yield (10E)-1-phenyl-10-octadecen-1-one, an aryl ketone.

The mechanism proceeds through several key steps: byjus.comsigmaaldrich.com

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized. masterorganicchemistry.comsigmaaldrich.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com

Deprotonation and Regeneration of Catalyst: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. chemguide.co.uk This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, producing hydrogen chloride as a byproduct. byjus.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.org

Interactive Table 2: Mechanism of Friedel-Crafts Acylation Click on a step to view a description.

StepDescription
1. Acylium Ion Formation This compound reacts with a Lewis acid (e.g., AlCl₃) to form a resonance-stabilized acylium ion electrophile. masterorganicchemistry.com
2. Nucleophilic Attack The π-electrons of the aromatic ring attack the electrophilic acylium ion, forming a sigma complex and temporarily breaking aromaticity. byjus.com
3. Aromaticity Restoration The [AlCl₄]⁻ complex abstracts a proton from the sigma complex, restoring the aromatic ring and regenerating the AlCl₃ catalyst. chemguide.co.uk

Hydrolytic Reactivity and Pathways to Carboxylic Acids

Acyl chlorides are among the most reactive carboxylic acid derivatives, and this compound is no exception. It reacts vigorously with water in a hydrolysis reaction to yield the corresponding carboxylic acid, oleic acid, and hydrogen chloride. physicsandmathstutor.comchemguideforcie.co.uk The high reactivity is due to the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack. physicsandmathstutor.com

The reaction proceeds via a nucleophilic addition-elimination mechanism: docbrown.infosavemyexams.com

Nucleophilic Addition: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. docbrown.infolibretexts.org

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the chloride ion) to give the final oleic acid product and a hydronium ion (or HCl). docbrown.info

Due to the formation of corrosive hydrogen chloride gas, this reaction is readily apparent when the compound is exposed to moist air. chemguideforcie.co.uk

Interactive Table 3: Hydrolysis of this compound

ReactantProduct(s)Mechanism Type
This compound + WaterOleic Acid + Hydrogen Chloride chemguideforcie.co.ukNucleophilic Addition-Elimination savemyexams.com

Advanced Functionalization Strategies Utilizing Octadec 10 Enoyl Chloride

Chemoselective Modifications of the Acyl Chloride Moiety

The acyl chloride group is the more reactive of the two functional moieties in Octadec-10-enoyl chloride, readily undergoing nucleophilic acyl substitution. This high reactivity allows for chemoselective transformations that leave the internal double bond intact, provided that the reaction conditions are appropriately controlled.

The primary reactions at the acyl chloride headgroup involve its conversion into esters and amides through reactions with alcohols and amines, respectively. These transformations are fundamental in lipid chemistry and are widely applicable for creating a diverse array of derivatives.

Esterification and Amidation:

The reaction of this compound with alcohols (alcoholysis) or amines (aminolysis) proceeds via a nucleophilic addition-elimination mechanism. capes.gov.br These reactions are typically rapid and exothermic. illinois.edu For instance, the reaction with an alcohol yields an ester and hydrogen chloride (HCl). nih.gov To neutralize the HCl byproduct, which could potentially react with the olefin or other sensitive functional groups, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added. nih.gov This method, known as the Schotten-Baumann reaction condition, is effective for the acylation of amines and alcohols. sigmaaldrich.com

The general scheme for these reactions is highly selective for the acyl chloride. The carbon-carbon double bond is significantly less electrophilic than the carbonyl carbon of the acyl chloride and does not participate in these reactions under standard acylation conditions. nih.gov This chemoselectivity allows for the synthesis of a wide range of ester and amide derivatives with tailored properties. For example, oleoyl (B10858665) chloride has been used to esterify complex molecules like sterols and chlorogenic acid, demonstrating the robustness of this functional group handle. mdpi.comorganic-chemistry.org

A variety of nucleophiles can be employed, leading to derivatives with diverse functionalities. The reaction conditions can be tuned to control selectivity, especially in the presence of multiple nucleophilic sites within the reacting partner. mdpi.com

Table 1: Representative Chemoselective Reactions of the Acyl Chloride Group

Reaction TypeNucleophileProductTypical ConditionsReference
EsterificationAlcohol (R-OH)Ester (R-O-CO-R')Pyridine or Et3N, aprotic solvent, room temp. nih.gov
AmidationPrimary Amine (R-NH2)Secondary Amide (R-NH-CO-R')Excess amine or base (e.g., Et3N), aprotic solvent sigmaaldrich.com
AmidationSecondary Amine (R2NH)Tertiary Amide (R2N-CO-R')Excess amine or base (e.g., Et3N), aprotic solvent nih.gov
HydrolysisWater (H2O)Carboxylic AcidVigorous reaction at room temperature nih.gov

(Where R' represents the octadec-10-enyl chain)

Olefin Metathesis and Post-Modification Strategies on Derivatives

The internal double bond at the C10 position serves as a handle for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. This Nobel Prize-winning reaction provides a strategic method to modify the lipid backbone, introduce new functional groups, and build more complex molecules from fatty acid feedstocks. mdpi.com Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are particularly effective due to their high functional group tolerance, allowing them to operate on derivatives of this compound (e.g., esters) without affecting the carbonyl group. nih.gov

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different olefins. organic-chemistry.org When a derivative of this compound is reacted with a functionalized terminal olefin, the reaction can cleave the original double bond and install a new functional group at the terminus of one of the fragments. This strategy is highly valuable for converting biorenewable fatty acids into ω-functionalized chemical intermediates. mdpi.com

For example, the cross-metathesis of a fatty acid ester with a partner like methyl acrylate (B77674) or acrylonitrile (B1666552) can yield shorter-chain α,ω-difunctional molecules, which are valuable monomers for polymers like polyesters and polyamides. mdpi.com The choice of the metathesis partner and catalyst allows for control over the reaction's efficiency and selectivity. mdpi.com The reaction is driven by thermodynamics, and by using an excess of one reagent or removing a volatile byproduct (like ethene in reactions with ethylene), the equilibrium can be shifted toward the desired cross-metathesis product. scielo.br

Table 2: Examples of Cross-Metathesis on Unsaturated Fatty Acid Derivatives

Fatty Acid DerivativeMetathesis PartnerCatalystProduct TypeReference
Methyl OleateMethyl AcrylateGrubbs' 2nd Gen.α,ω-Diester mdpi.com
Methyl OleateAcrylonitrileHoveyda-Grubbs' 2nd Gen.ω-Nitrile Ester mdpi.com
Ethyl Oleatedec-5-eneWCl6/Me4SnPheromone precursor scielo.br
BiseugenolEthyl AcrylateGrubbs' 2nd Gen.Di-functionalized aromatic mdpi.com

The versatility of ruthenium metathesis catalysts extends beyond the formation of double bonds. The same catalyst, or a derivative formed in situ, can promote subsequent reactions, leading to efficient tandem catalytic sequences. nih.gov These one-pot processes are highly atom-economical and reduce the need for intermediate purification steps. researchgate.net

A common tandem strategy involves an initial metathesis reaction followed by an oxidation or reduction of the newly formed double bond. nih.gov For instance, after a ring-closing or cross-metathesis reaction, the ruthenium catalyst can be converted into an oxidation catalyst by the addition of an oxidant like Oxone™. This allows for the one-pot synthesis of α-hydroxyketones from olefinic precursors. mdpi.com Similarly, under a hydrogen atmosphere and with the addition of a base, some metathesis catalysts can be transformed in situ to catalyze the hydrogenation of the olefin, providing access to saturated derivatives.

Another powerful tandem approach combines metathesis with other catalytic transformations, such as biocatalysis. For example, a chemoenzymatic one-pot process has been developed that combines ruthenium-catalyzed cross-metathesis with a P450-monooxygenase-catalyzed epoxidation, yielding epoxides with higher efficiency than a stepwise approach. mdpi.com

Applications in Specialized Chemical Synthesis and Materials Science Research

Polymeric and Supramolecular Material Precursors

Construction of Biobased Polyesters via Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for creating high-molecular-weight polymers from diene monomers, and it has been increasingly applied to bio-based feedstocks. nih.govmdpi.com Monomers derived from castor oil, such as undec-10-enoate, are ideal for ADMET polymerization due to their terminal double bonds and carboxylate groups. nih.gov The process typically involves the self-metathesis of an α,ω-diene, releasing a small volatile molecule like ethylene (B1197577) and driving the polymerization forward. nih.gov

In this context, while octadec-10-enoyl chloride itself is not the direct monomer, its precursor, 10-undecenoic acid (often used as 10-undecenoyl chloride for esterification), is crucial for synthesizing the necessary diene monomers. nih.gov For example, α,ω-dienes like bis(undec-10-enoate) can be prepared from 10-undecenoic acid and various diols (e.g., isosorbide, 1,4-butanediol). nih.govmdpi.com These monomers then undergo ADMET polymerization, often catalyzed by ruthenium-carbene complexes like Grubbs' catalysts, to yield unsaturated polyesters. mdpi.comnih.gov

Research has demonstrated that these bio-based polyesters can achieve high molecular weights (Mn > 30,000 g/mol ) and exhibit promising tensile properties, sometimes comparable to conventional plastics like polyethylene (B3416737) and polypropylene. mdpi.comresearchgate.net Subsequent hydrogenation of the double bonds in the polymer backbone yields saturated polyesters with altered physical properties. nih.govmdpi.com Furthermore, cross-linking agents, which can also be synthesized using 10-undecenoyl chloride, can be introduced during polymerization to create network polymers with improved mechanical strength. nih.gov

Table 1: Examples of Biobased Polyesters via ADMET

Monomer Catalyst Polymer Type Resulting Properties
Bis(undec-10-enoate) with isosorbide Ruthenium-carbene (G2) Unsaturated Polyester High molecular weight polymer. nih.gov
4-allyl-2-methoxyphenyl 10-undecenoate Ruthenium-carbene (G2) Unsaturated Polyester Mn up to 12,700 g/mol . nih.gov

Synthesis of Polymeric Surfactants for Advanced Applications

The unique structure of this compound, possessing both a reactive acyl chloride and a polymerizable olefin, lends itself to the synthesis of reactive polymeric surfactants. These surfactants are crucial components in the formation of stable emulsions, particularly for agrochemical formulations. google.com

The synthetic strategy involves creating a polymer backbone, often from monomers like methacrylates, and then grafting the this compound onto this backbone. This can be achieved by incorporating a monomer with a reactive hydroxyl or amine group into the initial polymer, which can then be acylated by the this compound. The resulting polymer has a hydrophilic backbone and hydrophobic, reactive side chains. The terminal double bonds on these side chains can then be cross-linked after the emulsion is formed, creating a robust and stable system. google.com This process allows for the creation of tailored surfactants that can be polymerized in situ to encapsulate active ingredients.

Organometallic and Redox-Active Conjugates

Synthesis of Ferrocene (B1249389) Derivatives

Ferrocene, an organometallic compound with a sandwich structure, is a cornerstone in the development of redox-active materials. mdpi.com this compound (as oleoyl (B10858665) chloride) serves as a key reagent for attaching long, lipid-soluble chains to the ferrocene core. This functionalization is important for applications like electrochemical biosensors, where the mediator needs to be compatible with lipid environments.

Two primary synthetic routes are employed:

Friedel-Crafts Acylation: Ferrocene can be directly acylated with this compound in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches the acyl group directly to one of the cyclopentadienyl (B1206354) rings of the ferrocene molecule, forming (Z)-octadec-9-enoylferrocene.

Esterification: Ferrocenylmethanol can be esterified with this compound in the presence of a base, such as sodium carbonate, to yield ferrocenylmethyl (Z)-octadec-9-enoate.

These reactions successfully conjugate the electrochemically active ferrocene unit with a long, hydrophobic alkyl chain, creating a molecule with amphiphilic character.

Investigation of Electrochemical Properties in Hybrid Systems

The ferrocene derivatives synthesized using this compound exhibit well-defined redox behavior, which is essential for their function in electrochemical systems. Cyclic voltammetry is a standard technique used to study these properties. researchgate.net

Studies of (Z)-octadec-9-enoylferrocene and related conjugates show a reversible one-electron transfer process associated with the Fe(II)/Fe(III) couple of the ferrocene moiety. The presence of the long alkyl chain influences the molecule's diffusion coefficient, which is a measure of how quickly it can move through a solution to the electrode surface. This property is critical for the performance of electrochemical sensors and mediators. researchgate.net The conjugation of ferrocene to biomolecules like avidin (B1170675) via spacer molecules has been shown to yield functional bio-electrochemical systems with good electron transfer properties. nih.gov These hybrid systems are promising for applications such as biosensors, where the ferrocene unit acts as a redox mediator to signal the presence of a target analyte.

Table 2: Electrochemical Data for a Ferrocene Derivative

Compound Technique Key Finding Potential Application
(Z)-octadec-9-enoylferrocene Cyclic Voltammetry Reversible redox behavior Redox mediator in lipid-based biosensors.

Development of Novel Corrosion Inhibitors

This compound is a precursor for the synthesis of effective corrosion inhibitors, particularly for protecting steel in acidic environments. The long hydrocarbon chain and the reactive acyl chloride group allow for the creation of molecules that can strongly adsorb onto metal surfaces.

A common strategy involves reacting this compound (as oleoyl chloride) with various polyamines to form amides and imidazolines. These resulting compounds are amphiphilic, containing a polar head group (the amide or imidazoline (B1206853) ring) that interacts with the metal surface and a long, nonpolar hydrocarbon tail that forms a protective hydrophobic barrier. This barrier repels corrosive species from the metal. The presence of the double bond within the hydrocarbon chain can further enhance adsorption onto the surface. These oleic acid-based imidazolines and amides have demonstrated significant efficacy in preventing the corrosion of carbon steel in environments like hydrochloric and sulfuric acid.

Role as a Chemical Building Block for Pharmaceutical and Agrochemical Research

The bifunctional nature of this compound makes it a useful building block for creating a diverse range of molecules in pharmaceutical and agrochemical research. lookchem.com Its ability to act as an acylating agent allows for its conjugation to various scaffolds. sigmaaldrich.comsigmaaldrich.com

In pharmaceutical research, long alkyl chains are often incorporated into drug candidates to modify their lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties. This compound provides a reactive handle to introduce such a chain.

In the agrochemical field, as mentioned previously, it is used to synthesize polymeric surfactants for formulating pesticides and herbicides. google.com Furthermore, the terminal double bond offers a site for further chemical modification through reactions like olefin metathesis, thiol-ene chemistry, or epoxidation, allowing for the creation of complex and diverse molecular architectures from a renewable feedstock. smolecule.com

Spectroscopic and Computational Characterization of Octadec 10 Enoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including octadec-10-enoyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

Proton NMR (¹H NMR) for Alkenyl and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms (protons) in this compound. The chemical shift (δ) of a proton is influenced by its local electronic environment, allowing for the differentiation of protons in distinct chemical settings. orgchemboulder.comcsustan.edu

In the ¹H NMR spectrum of a related compound, oleoyl (B10858665) chloride, the alkenyl protons (–CH=CH–) typically appear in the range of δ 5.3-5.4 ppm. chemicalbook.com The protons on the carbon atom adjacent to the acyl chloride group (α-protons) are deshielded and resonate around δ 2.0-2.5 ppm. fiveable.me The terminal methyl protons (CH₃) are found at approximately δ 0.9 ppm, while the numerous methylene (B1212753) protons (–CH₂–) of the aliphatic chain produce a complex signal pattern between δ 1.2-1.6 ppm. orgchemboulder.com For instance, in 10-undecenoyl chloride, a shorter chain acyl chloride, the terminal vinyl protons show distinct signals, which aids in its identification. chemicalbook.comnih.gov The presence of a tertiary amine can influence the chemical shifts of protons near the acylation site. researchgate.netresearchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts for Oleoyl Chloride

Proton Type Chemical Shift (ppm)
Alkenyl (–CH=CH–) 5.3-5.4
α-Methylene (–CH₂COCl) 2.0-2.5
Methylene (–CH₂–) 1.2-1.6
Terminal Methyl (–CH₃) 0.9

Note: Data is based on typical values for oleoyl chloride and may vary slightly for this compound. orgchemboulder.comchemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Groups

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org

The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and typically appears in the range of 170-180 ppm. fiveable.mechemicalbook.com The carbons of the double bond (–C=C–) resonate in the region of 125-135 ppm. chemguide.co.uk The carbon atom attached to the chlorine (α-carbon) is found at a chemical shift of approximately 30-60 ppm. wisc.edu The aliphatic carbons of the chain produce a series of signals between 10-35 ppm. chemguide.co.ukdocbrown.info

Table 2: Characteristic ¹³C NMR Chemical Shifts for Oleoyl Chloride

Carbon Type Chemical Shift (ppm)
Carbonyl (C=O) 170-180
Alkene (–C=C–) 125-135
α-Carbon (–CH₂COCl) 30-60
Aliphatic Carbons (–CH₂–, –CH₃) 10-35

Note: Data is based on typical values for oleoyl chloride and may vary slightly for this compound. fiveable.mechemicalbook.comchemguide.co.ukwisc.edu

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Lipid Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of lipids and their derivatives. researchgate.netacademicbooks.dk It allows for the gentle ionization of molecules, often preserving the molecular ion for accurate mass determination. nih.gov In lipidomics, ESI-MS/MS is used to identify and quantify a wide range of lipid species. mdpi.comnih.govspringernature.com

When analyzing derivatives of this compound, such as its esters or amides, ESI-MS/MS can provide detailed structural information. The fragmentation patterns observed in the tandem mass spectra can help to pinpoint the location of the double bond and identify the nature of the derivatizing group. researchgate.netnih.gov For instance, the fragmentation of monounsaturated fatty acid derivatives often involves cleavage at the C-C single bond adjacent to the double bond. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net Acyl chlorides like this compound are often derivatized to more volatile forms, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. wiley.comnih.govwiley.com This derivatization improves chromatographic separation and provides characteristic mass spectra for identification. libretexts.org

The mass spectrum of a FAME derivative of this compound will show a molecular ion peak corresponding to the methyl ester. nih.gov Common fragmentation patterns for FAMEs include the loss of a methoxy (B1213986) group (•OCH₃) and characteristic ions resulting from cleavages along the fatty acid chain, which can help to confirm the structure. researchgate.netlibretexts.orgyoutube.com Acylation with reagents like acetyl or benzoyl chloride can also be used to create derivatives with distinct retention times and fragmentation patterns for GC-MS analysis. nih.gov The use of different derivatizing alcohols can shift retention times and alter mass spectra, aiding in the separation of co-eluting compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl and Alkene Stretches)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. msu.edu It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

In the IR spectrum of this compound, the most prominent absorption is the carbonyl (C=O) stretching band of the acyl chloride group, which appears at a high frequency, typically in the range of 1775-1810 cm⁻¹. This high frequency is characteristic of reactive acyl halides. libretexts.org The C=C double bond stretch of the alkene group is observed in the region of 1640-1680 cm⁻¹. libretexts.org Additionally, the C-H stretching vibrations of the sp²-hybridized carbons of the double bond appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons of the aliphatic chain are found below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Oleoyl Chloride

Functional Group Absorption Range (cm⁻¹) Intensity
Acyl Chloride (C=O) 1775-1810 Strong
Alkene (C=C) 1640-1680 Medium
Alkene C-H Stretch >3000 Medium
Aliphatic C-H Stretch <3000 Strong

Note: Data is based on typical values and may vary slightly. libretexts.orgnih.govresearchgate.net

Chromatographic Separation Methods in Synthetic Monitoring and Product Purification

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound and its derivatives. taylorfrancis.com They allow for real-time monitoring of reaction progress and efficient isolation of the desired products.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions, including the synthesis of acyl chlorides like this compound. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively assess the consumption of the starting material (oleic acid) and the formation of the product (this compound).

However, direct TLC analysis of acyl chlorides can be challenging due to their high reactivity. researchgate.netresearchgate.net The silica (B1680970) gel on the TLC plate, being slightly acidic and hygroscopic, can hydrolyze the acyl chloride back to the corresponding carboxylic acid, leading to streaking or the appearance of a spot corresponding to the starting material. researchgate.netsciencemadness.orgechemi.com This can give a false impression that the reaction has not proceeded or is incomplete. researchgate.net

To circumvent this issue, a common practice is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol, to form the more stable corresponding ester. researchgate.netresearchgate.net This ester derivative is less polar than the starting carboxylic acid and can be easily separated and visualized on a TLC plate, providing a more accurate indication of the reaction's progress. researchgate.netresearchgate.net The disappearance of the starting acid spot and the appearance of the new ester spot confirm the conversion to the acyl chloride.

Table 1: TLC Monitoring of Acyl Chloride Formation

Time Point Observation on TLC Plate (Direct Analysis) Observation on TLC Plate (After Methanol Quench) Interpretation
t = 0Single spot corresponding to the starting carboxylic acid.Single spot corresponding to the starting carboxylic acid.Reaction has not started.
t = 1 hrFaint spot of starting material, possible streaking.Two spots: one for the starting acid and a new, less polar spot for the methyl ester.Reaction is in progress.
t = 4 hrNo spot for the starting material, potential streaking remains.A single, distinct spot for the methyl ester.Reaction is likely complete.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and quantitative analysis of this compound and its derivatives. lcms.cz Due to the reactive nature of acyl chlorides, direct analysis can be problematic. nih.gov Therefore, derivatization is often employed to convert the acyl chloride into a more stable compound that can be readily analyzed. researchgate.netnih.gov

For quantitative analysis, a common approach involves derivatizing the acyl chloride with a reagent that imparts a strong UV-absorbing or fluorescent tag to the molecule. For instance, nitro-substituted anilines or phenylhydrazines can be used as derivatization reagents. nih.gov The resulting derivatives can be detected with high sensitivity using a UV-Vis or diode-array detector (DAD). researchgate.netnih.gov This allows for the determination of residual amounts of acyl chlorides in a sample. nih.gov

Reversed-phase HPLC is the most common mode used for the separation of these non-polar compounds. elsevierpure.com A typical setup would involve a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile. elsevierpure.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

For preparative HPLC, the goal is to isolate a pure sample of the desired compound. lcms.cz In this case, larger columns are used, and the sample is injected at a higher concentration. lcms.cz Fraction collection is triggered based on the detector signal to isolate the peak corresponding to the purified product. lcms.cz

Table 2: Typical HPLC Parameters for Analysis of this compound Derivatives

Parameter Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies on Related Chemical Structures

Quantum chemical modeling, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound. mdpi.comnih.gov These computational methods can complement experimental data and aid in understanding the molecule's behavior at a subatomic level. bhu.ac.in

Electronic Properties and Frontier Molecular Orbitals

DFT calculations can be used to determine the electronic properties of this compound, such as the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. researchgate.net

For a molecule like this compound, the HOMO is typically associated with the electron-rich regions, such as the carbon-carbon double bond, while the LUMO is localized on the electron-deficient acyl chloride group. The energy and distribution of these orbitals can predict the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the LUMO's location on the carbonyl carbon of the acyl chloride group indicates its reactivity towards nucleophiles.

Substituent effects on the electronic properties can also be investigated using DFT. rsc.org Introducing electron-donating or electron-withdrawing groups elsewhere in the fatty acid chain would alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for a Model Unsaturated Acyl Chloride

Orbital Energy (eV) Localization
HOMO -6.5C=C double bond
LUMO -1.2C=O and C-Cl of acyl chloride group
HOMO-LUMO Gap 5.3-

Conformational Analysis and Molecular Geometries

The long, flexible alkyl chain of this compound can adopt numerous conformations. researchgate.net DFT calculations can be employed to perform a conformational analysis to identify the most stable (lowest energy) geometries of the molecule. researchgate.netnih.gov This involves calculating the energies of various possible conformers and identifying the global minimum on the potential energy surface.

The conformational preferences of the molecule are influenced by a combination of steric and electronic effects. For example, the presence of the double bond introduces a degree of rigidity in that region of the chain. The calculations can also predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers. researchgate.net Understanding the preferred conformations is important as it can influence the molecule's physical properties and its interactions with other molecules. For instance, the shape of the molecule can affect its packing in the solid state or its ability to bind to a receptor site in a biological system. researchgate.net

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Catalytic Reactions

The reactivity of the acyl chloride functional group, coupled with the presence of a cis-alkene moiety, makes oleoyl (B10858665) chloride a versatile substrate for a variety of catalytic transformations. While its traditional use in acylation reactions is well-established, future research is anticipated to focus on novel catalytic processes that exploit both functional groups to construct complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for future exploration. medchemexpress.comnih.govnih.govlibretexts.org While the utility of acyl chlorides in these reactions is known, specific applications involving long-chain unsaturated acyl chlorides like oleoyl chloride are ripe for investigation. medchemexpress.comnih.govnih.gov Future work will likely focus on developing highly selective palladium catalysts for cross-coupling reactions of oleoyl chloride with a wide range of organometallic reagents. medchemexpress.comnih.govorganic-chemistry.org Such methodologies could provide direct routes to novel ketones and other carbonyl-containing lipid derivatives with potential applications in materials science and pharmacology. The development of catalysts that can chemoselectively react at either the acyl chloride or the alkene would open up new avenues for the synthesis of complex functionalized lipids. nih.govorganic-chemistry.org

Furthermore, the hydroformylation of the olefinic bond in oleoyl chloride presents an intriguing possibility for the synthesis of bifunctional molecules containing both an aldehyde and an acyl chloride group. google.comsigmaaldrich.com This reaction, typically catalyzed by rhodium or cobalt complexes, could lead to the production of novel monomers for polymerization or precursors for the synthesis of specialized surfactants and detergents. google.comsigmaaldrich.com Research into chemo- and regioselective hydroformylation of unsaturated acyl chlorides will be crucial for unlocking their synthetic potential.

Integration into Supramolecular Assembly Research

The amphiphilic nature of molecules derived from oleoyl chloride, possessing a long hydrophobic alkyl chain and a polar head group, makes them ideal candidates for the construction of self-assembling supramolecular structures. nih.govacs.org Future research is expected to increasingly utilize oleoyl chloride as a versatile building block for the design and synthesis of novel amphiphiles for applications in materials science and nanomedicine.

By reacting oleoyl chloride with various hydrophilic moieties, a diverse library of amphiphilic molecules can be generated. These molecules can self-assemble in aqueous or organic media to form a variety of nanostructures, including micelles, vesicles, and supramolecular gels. nih.govacs.org The geometry and properties of these assemblies can be finely tuned by modifying the structure of the polar head group. For instance, the introduction of specific functionalities can lead to stimuli-responsive materials that change their structure in response to changes in pH, temperature, or light.

A particularly promising area of research is the development of supramolecular gels based on oleoyl chloride derivatives. libretexts.orgpmcisochem.fr These "organogels" or "hydrogels" have potential applications in drug delivery, tissue engineering, and environmental remediation. The ability to form extensive, self-assembled fibrillar networks allows for the encapsulation and controlled release of active molecules. Future work will focus on designing oleoyl-based gelators with specific functionalities and understanding the structure-property relationships that govern their gelation behavior.

Advancements in Sustainable Synthesis Pathways

The synthesis of oleoyl chloride has traditionally relied on reagents such as thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. orgsyn.org A significant future research trajectory is the development of more sustainable and environmentally friendly methods for its production, aligning with the principles of green chemistry.

One promising approach is the use of triphosgene (B27547) as a safer alternative to phosgene-based reagents. google.com Research in this area aims to optimize reaction conditions to achieve high yields and purity of oleoyl chloride while minimizing waste and the use of hazardous materials. google.com The development of catalytic methods that can directly convert oleic acid to oleoyl chloride with high efficiency and selectivity is a key goal.

Biocatalysis offers another attractive route to sustainable oleoyl chloride synthesis and the production of its derivatives. acs.orgacs.orgresearchgate.netwur.nl The use of enzymes, such as lipases, can enable the synthesis of oleoyl amides and esters under mild reaction conditions with high specificity, reducing the need for protecting groups and minimizing byproducts. acs.orgacs.org Future research will focus on discovering and engineering robust enzymes with high activity and stability for the synthesis of a wide range of oleoyl derivatives. acs.orgacs.orgresearchgate.netwur.nl These enzymatic methods are particularly valuable for the synthesis of compounds for biomedical applications where high purity is essential.

Interdisciplinary Contributions to Lipidomics and Bioorganic Chemistry

Oleoyl chloride is a vital tool in the fields of lipidomics and bioorganic chemistry, enabling the synthesis of standards and probes necessary for the detailed study of lipid metabolism and function. nih.govnih.govnih.gov The future impact of oleoyl chloride in these areas will be driven by the synthesis of increasingly sophisticated molecular tools.

In lipidomics, the accurate quantification of lipids in complex biological samples is a major challenge. Oleoyl chloride is instrumental in the synthesis of isotopically labeled internal standards for mass spectrometry-based lipid analysis. nih.govnih.govnih.gov The synthesis of oleoyl-containing lipids with stable isotopes (e.g., ¹³C or ²H) allows for precise quantification and tracing of metabolic pathways. nih.gov Future research will involve the development of synthetic routes to a wider range of isotopically labeled lipid standards, covering diverse lipid classes, to enhance the accuracy and comprehensiveness of lipidomic analyses. nih.govnih.govnih.gov

In bioorganic chemistry, oleoyl chloride serves as a precursor for the synthesis of modified lipids that can be used as probes to study lipid-protein interactions and enzyme activities. For example, oleoyl-containing molecules can be functionalized with fluorescent tags or photo-crosslinking groups to investigate their localization and interactions within cellular membranes. These molecular probes are essential for elucidating the roles of specific lipids in cellular signaling and disease processes. The continued development of novel oleoyl-based probes will be crucial for advancing our understanding of the complex world of lipids.

Q & A

Q. What steps ensure reproducibility in catalytic applications of this compound across independent laboratories?

  • Methodology : Publish detailed SOPs with exact reagent grades, equipment calibration data, and environmental controls (humidity, inert atmosphere). Share raw spectral data and chromatograms in supplementary materials. Collaborate with third-party labs for interlaboratory validation .
  • Documentation : Provide a checklist for critical parameters (e.g., solvent dryness, catalyst activation protocols) in peer-reviewed publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.